Ricolinostat
Overview
Description
Ricolinostat, also known as ACY-1215, is an orally bioavailable, specific inhibitor of histone deacetylase 6 (HDAC6) with potential antineoplastic activity . It selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 and preventing the subsequent aggresomal protein degradation . This leads to an accumulation of unfolded and misfolded ubiquitinated proteins and may eventually induce cancer cell apoptosis, and inhibition of cancer cell growth .
Molecular Structure Analysis
Ricolinostat has a molecular formula of C24H27N5O3 and a molecular weight of 433.5 g/mol . The IUPAC name is N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide .Chemical Reactions Analysis
Ricolinostat has been found to bind significantly to multiple enzymes in addition to HDAC6, including both HDAC and non-HDAC targets . This suggests that Ricolinostat may have a broader range of interactions and potential effects within the cell than initially anticipated.Physical And Chemical Properties Analysis
Ricolinostat has a molecular formula of C24H27N5O3 and a molecular weight of 433.5 g/mol . More detailed physical and chemical properties such as solubility, stability, and melting point are not provided in the search results.Scientific Research Applications
Ricolinostat demonstrates significant potential in treating various cancers, particularly multiple myeloma, by inhibiting HDAC6. It has shown efficacy in both preclinical and clinical settings, often in combination with other cancer therapies such as lenalidomide and dexamethasone (Yee et al., 2016); (Vogl et al., 2014).
The combination of ricolinostat with other cancer treatments, such as bortezomib and carfilzomib, has been found to enhance therapeutic efficacy in multiple myeloma by targeting both proteasome inhibition and HDAC6 activity. This approach leads to increased apoptosis in cancer cells (Yee et al., 2015); (Mishima et al., 2015).
Ricolinostat has also shown promise in treating other types of cancer, such as esophageal squamous cell carcinoma, by suppressing proliferation and promoting apoptosis through various molecular pathways (Cao et al., 2018).
In addition to its direct anticancer effects, ricolinostat can modulate the immune microenvironment in non-small cell lung cancer (NSCLC), enhancing T-cell activation and potentially improving the efficacy of immunotherapies (Adeegbe et al., 2017).
Ricolinostat's selectivity for HDAC6 over other HDACs might contribute to its favorable toxicity profile compared to non-selective HDAC inhibitors, making it a promising candidate for combination therapy in cancer treatment (Vogl et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZYDVAGYRLSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157148 | |
Record name | Ricolinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ricolinostat | |
CAS RN |
1316214-52-4 | |
Record name | Ricolinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ricolinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12376 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ricolinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RICOLINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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